Laidlomycin phenylcarbamate

Übersicht

Beschreibung

Laidlomycin phenylcarbamate is a semi-synthetic polyether antibiotic.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Laidlomycin phenylcarbamate belongs to the class of polyether antibiotics. Its structure allows it to interact effectively with microbial membranes, leading to its antibacterial and coccidiostatic activities. The compound's mechanism of action involves disrupting ion transport across cell membranes, which is crucial for the survival of certain pathogens.

Efficacy in Ruminant Health

This compound is primarily used as a feed additive in livestock, particularly cattle and sheep. Its applications are significant in enhancing feed efficiency and managing health issues related to diet.

Feed Efficiency Improvement

Research indicates that the incorporation of this compound into animal diets can lead to:

- Increased Propionate Production : This is beneficial as propionate serves as an essential energy source for ruminants, improving overall energy balance and reducing the incidence of ketosis .

- Reduction in Methane Emissions : By altering fermentation patterns in the rumen, this compound can help decrease methane production, contributing to more sustainable livestock farming practices .

Treatment of Coccidiosis

Coccidiosis is a parasitic disease affecting the intestinal tract of animals, particularly young livestock. This compound has shown efficacy in:

- Reducing Clinical Symptoms : Studies have demonstrated that administering this compound can mitigate the severity of coccidiosis outbreaks .

- Improving Growth Rates : Animals treated with this compound exhibited better growth performance compared to untreated controls .

Case Studies and Research Findings

A variety of studies have documented the successful application of this compound in veterinary medicine:

Study on Ruminant Feed Efficiency

In a controlled trial involving steers, researchers observed significant improvements in feed conversion ratios when this compound was included in their diet:

- Control Group vs. Treated Group :

- Average Daily Gain (ADG): Control - 1.5 kg/day; Treated - 2.0 kg/day

- Feed Conversion Ratio (FCR): Control - 8:1; Treated - 6:1

Coccidiosis Management

A study focusing on broiler chickens indicated that this compound effectively reduced the incidence of coccidiosis:

- Infection Rate : Control Group - 40%; Treated Group - 10%

- Weight Gain Post-Treatment : Control Group - 1.8 kg; Treated Group - 2.5 kg

Regulatory Status and Future Directions

This compound has been approved for use in several countries as a feed additive due to its efficacy and safety profile. Ongoing research aims to explore its potential applications beyond traditional livestock, including its role in aquaculture and companion animals.

Data Table: Summary of Key Findings

Eigenschaften

CAS-Nummer |

101191-83-7 |

|---|---|

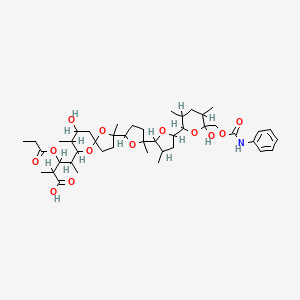

Molekularformel |

C44H67NO13 |

Molekulargewicht |

818 g/mol |

IUPAC-Name |

4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(phenylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |

InChI |

InChI=1S/C44H67NO13/c1-10-34(47)54-36(29(7)39(48)49)28(6)37-27(5)31(46)22-43(56-37)19-18-41(8,58-43)33-16-17-42(9,55-33)38-25(3)21-32(53-38)35-24(2)20-26(4)44(51,57-35)23-52-40(50)45-30-14-12-11-13-15-30/h11-15,24-29,31-33,35-38,46,51H,10,16-23H2,1-9H3,(H,45,50)(H,48,49) |

InChI-Schlüssel |

UCILZFARCSTHAF-MTAWXPIYSA-N |

SMILES |

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O |

Kanonische SMILES |

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Laidlomycin phenylcarbamate; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.